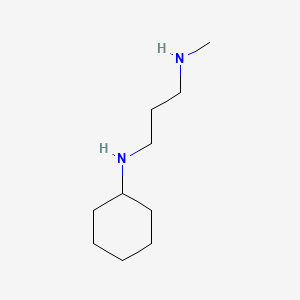
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" is not directly mentioned in the provided papers. However, we can infer some information based on related compounds discussed in the papers. For instance, paper discusses a series of 1-(2-phenoxyphenyl)methanamines, which are structurally related to the compound . These compounds have been found to possess selective dual serotonin and noradrenaline reuptake pharmacology, which suggests that our compound of interest may also interact with these neurotransmitter systems.
Synthesis Analysis
The synthesis of related compounds can be found in the papers provided. For example, paper describes the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which share some structural features with the target compound. The synthesis involves starting from a substituted toluene and modifying the amino group to alter the affinity for dopamine receptors. Similarly, paper details the synthesis of a novel fluorinated aromatic diamine monomer, which involves coupling and reduction steps. These methods could potentially be adapted for the synthesis of "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine."
Molecular Structure Analysis
The molecular structure of the compound is likely to be similar to the structures of the compounds discussed in paper , which have a phenoxyphenylmethanamine backbone. The presence of a fluorine atom and a methoxy group in the compound would influence its electronic properties and could affect its binding to biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" are not detailed in the provided papers, we can deduce from paper that the introduction of fluorine atoms into organic molecules can lead to stereoselective reactions. The fluoro(phenylsulfonyl)methyl anion used in the paper suggests that fluorine-containing compounds can be reactive and may undergo specific reactions that are influenced by the presence of fluorine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, based on the related compounds in paper , we can expect that the introduction of fluorine atoms would likely enhance the lipophilicity of the compound and could potentially improve its thermal stability. The solubility in polar organic solvents and the mechanical properties of the related polyimides suggest that "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" might also exhibit good solubility in similar solvents and possess stable physical properties.
Scientific Research Applications
Application in Polo-like Kinase 1 Inhibitors Development
- Summary of the Application: The compound is used in the development of highly selective 1,2,3-Triazole-containing Peptidic Polo-like Kinase 1 (Plk1) Polo-box Domain-binding Inhibitors. Plk1 is recognized as an anticancer drug target .
- Methods of Application or Experimental Procedures: The development involved using azide-alkyne cycloaddition reactions . Triphenylphosphine was added to a solution of (2-fluoro-6-phenoxyphenyl)-methanol in acetonitrile, and the suspension was cooled to 0 °C and carbon tetrabromide was added .
- Results or Outcomes: Some of these ligands retain the high PBD-binding affinity of the parent peptide, while showing desirable enhanced selectivity for the PBD of Plk1 relative to the PBDs of Plk2 and Plk3 .
Application in Organic Synthesis
- Summary of the Application: “(2-Fluoro-6-phenoxyphenyl)boronic acid” is used in organic synthesis . It’s a boronic acid compound, which are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, used in organic synthesis to form carbon-carbon bonds .
- Methods of Application or Experimental Procedures: The compound can be used in a reaction with a halide or pseudohalide (like bromobenzene or chlorobenzene) in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
- Results or Outcomes: The outcome of such a reaction would be a biaryl compound, where two aromatic rings are connected by a single bond .
Application in Heterocyclic Organic Compound Synthesis
- Summary of the Application: “(2-Fluoro-6-phenoxyphenyl)boronic acid” is used in the synthesis of heterocyclic organic compounds . It’s a boronic acid compound, which are often used in various organic synthesis processes .
- Methods of Application or Experimental Procedures: The compound can be used in a reaction with various organic compounds in the presence of a catalyst to form new carbon-carbon bonds .
- Results or Outcomes: The outcome of such a reaction would be a heterocyclic organic compound, where a carbon ring structure contains at least one atom that is not carbon .
properties
IUPAC Name |
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOILZOWCKRCDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253179 |
Source


|
| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine | |
CAS RN |
902836-71-9 |
Source


|
| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

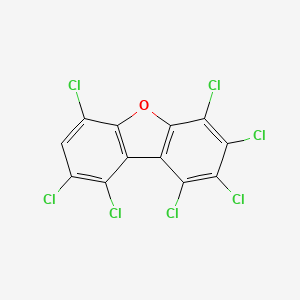

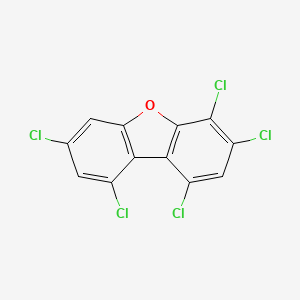
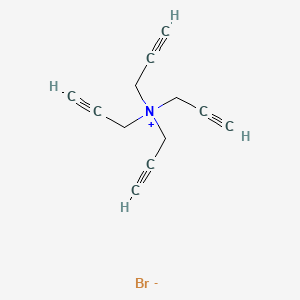
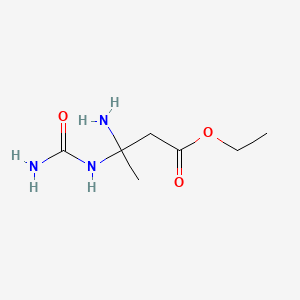


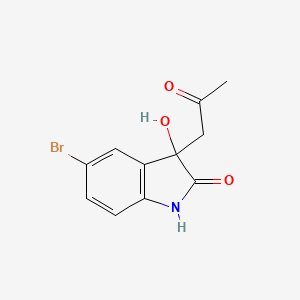
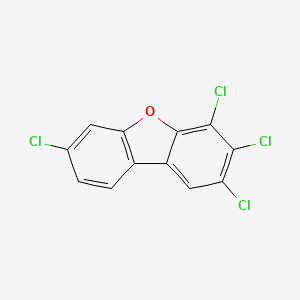

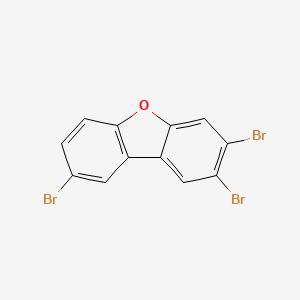
![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
